N-(4-chlorophenyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide
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Overview
Description
N-(4-CHLOROPHENYL)-4-(2,2-DIMETHYLPROPANAMIDO)BENZAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorophenyl group and a dimethylpropanamido group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-4-(2,2-DIMETHYLPROPANAMIDO)BENZAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzoic acid, 2,2-dimethylpropanoic acid, and aniline derivatives.
Amidation Reaction: The key step involves the formation of the amide bond. This can be achieved through a condensation reaction between the carboxylic acid and the amine group in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N-(4-CHLOROPHENYL)-4-(2,2-DIMETHYLPROPANAMIDO)BENZAMIDE may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-4-(2,2-DIMETHYLPROPANAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-4-(2,2-DIMETHYLPROPANAMIDO)BENZAMIDE depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism involves binding to the active site of the target protein, resulting in inhibition or activation of its function.
Comparison with Similar Compounds
Similar Compounds
N-(4-CHLOROPHENYL)-4-(2,2-DIMETHYLPROPANAMIDO)BENZAMIDE: can be compared with other amide derivatives, such as:
Uniqueness
N-(4-CHLOROPHENYL)-4-(2,2-DIMETHYLPROPANAMIDO)BENZAMIDE: is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The compound’s structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H19ClN2O2 |
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Molecular Weight |
330.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-(2,2-dimethylpropanoylamino)benzamide |
InChI |
InChI=1S/C18H19ClN2O2/c1-18(2,3)17(23)21-15-8-4-12(5-9-15)16(22)20-14-10-6-13(19)7-11-14/h4-11H,1-3H3,(H,20,22)(H,21,23) |
InChI Key |
KHGSEIOORKLRMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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